N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
The compound is a derivative of piperazine, which is a class of organic compounds containing a nitrogen atom in a six-membered ring . Piperazines are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxyphenyl group attached to one of the nitrogen atoms in the ring, and a 2-chlorobenzyl group attached to the other nitrogen atom .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the methoxyphenyl and 2-chlorobenzyl groups could affect the compound’s solubility, melting point, and other properties .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Piperazine Derivatives : The compound’s piperazine moiety is of interest due to its presence in various drugs. For instance, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are widely used. Understanding the pharmacological effects and interactions of piperazines can aid drug development and treatment strategies .
- Tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate : This derivative is relevant for chemical biology studies. Researchers use it to explore protein-ligand interactions, enzyme inhibition, and cellular pathways. Its carbamate functionality makes it a versatile probe for investigating biological processes .
Organic Synthesis and Catalysis
Neuropharmacology and Drug Discovery
Chemical Biology and Target Identification
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-30-20-9-5-4-8-19(20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-6-2-3-7-18(17)23/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXNGJQDWVACHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide |
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